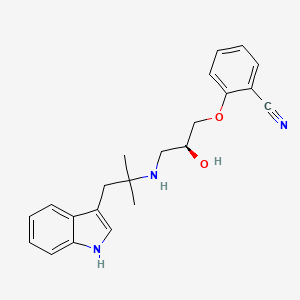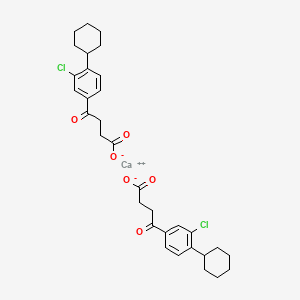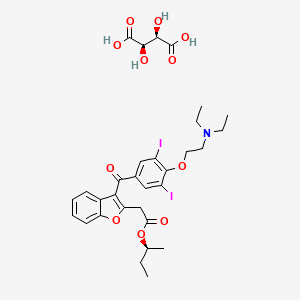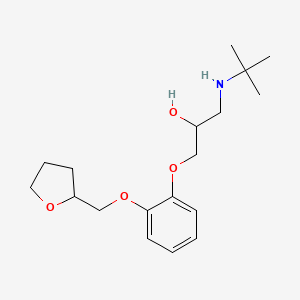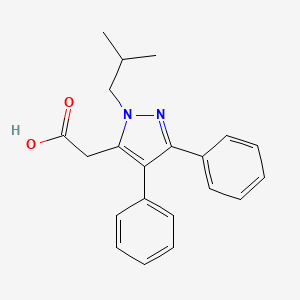
Butibufen
Overview
Description
Butibufen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It was primarily investigated for the treatment of osteoarthritis, rheumatoid arthritis, and other arthroses . The molecular formula of this compound is C14H20O2, and it has a molecular weight of 220.31 g/mol .
Mechanism of Action
Target of Action
Butibufen primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response and are responsible for the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound exerts its pharmacological effects by inhibiting the activity of COX enzymes . By blocking these enzymes, this compound effectively reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammatory conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid. Prostaglandins mediate various physiological functions including inflammation, pain, and fever . By inhibiting COX enzymes, this compound impedes the production of pro-inflammatory prostaglandins .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins. This results in the alleviation of symptoms associated with inflammatory conditions such as pain and inflammation .
Biochemical Analysis
Biochemical Properties
This compound has been shown to inhibit ureogenesis in isolated rat liver cells . It interacts with enzymes such as carbamoylphosphate synthetase, leading to a decrease in urea synthesis . The nature of these interactions is inhibitory, with this compound reducing the activity of these enzymes .
Cellular Effects
The effects of this compound on cells are primarily observed in hepatocytes, where it inhibits urea synthesis . This can influence cell function by altering metabolic processes within the cell
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of carbamoylphosphate synthetase, an enzyme involved in urea synthesis . This leads to a decrease in urea production within the cell . The exact binding interactions between this compound and this enzyme are still being studied.
Temporal Effects in Laboratory Settings
It is known that this compound can have a strong inhibitory effect on urea synthesis, particularly at concentrations of 0.4 mM and above
Metabolic Pathways
This compound is involved in the urea cycle, a metabolic pathway that takes place in the liver . It interacts with the enzyme carbamoylphosphate synthetase, leading to a decrease in the production of urea
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for Butibufen involves the preparation of 4-isobutylphenylbenzyl chloride by passing hydrogen chloride into a suspension of p-bromoaldehyde and anhydrous zinc chloride in isobutylbenzene. The resulting 4-isobutylbenzyl chloride is then reacted with sodium cyanide in ethanol and water under reflux conditions .
Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process includes the preparation of intermediates and their subsequent reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Butibufen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
Butibufen has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the effects of NSAIDs on chemical reactions and interactions.
Biology: Investigated for its effects on cell viability and enzyme activity in various biological systems.
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Flurbiprofen: Known for its potent anti-inflammatory effects.
Ketoprofen: Used for its analgesic and anti-inflammatory properties.
Uniqueness of Butibufen: this compound is unique in its faster onset of action and potentially fewer side effects compared to other NSAIDs. It has shown a favorable effect on platelet aggregation, which could be beneficial in preventing thrombotic events .
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60682-24-8 (hydrochloride salt) | |
| Record name | Butibufen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201021603, DTXSID60866508 | |
| Record name | Butibufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-Methylpropyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-18-8 | |
| Record name | Butibufen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butibufen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butibufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butibufen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTIBUFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS1TEM917 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is butibufen and what is its mechanism of action?
A1: this compound (2-(4-Isobutylphenyl)butyric acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. [, ] While its exact mechanism of action is not fully elucidated, like other NSAIDs, it is believed to exert its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. []
Q2: How is this compound metabolized in the body?
A2: While the specifics aren't fully elaborated in the provided literature, this compound's metabolism likely involves hepatic enzymes, similar to other NSAIDs. Further research is needed to fully characterize its metabolic pathways and potential drug-drug interactions.
Q3: Are there different formulations of this compound available?
A6: Yes, research indicates that this compound has been formulated into various pharmaceutical forms, including tablets, sachets containing microencapsulated drug with excipients, microemulsions, and creams. [] Additionally, there are studies comparing the pharmacokinetics and gastrointestinal effects of enteric-coated versus non-enteric-coated microcapsule formulations of this compound. []
Q4: What analytical techniques are used to quantify this compound?
A7: High-performance liquid chromatography (HPLC) is a well-established method for the determination and validation of this compound in various forms, including raw material, microencapsulated forms, and pharmaceutical preparations. [] This method is valued for its linearity, accuracy, precision, and sensitivity in quantifying this compound concentrations. []
Q5: Is there research on the phototoxicity of this compound?
A9: Yes, some studies have investigated the phototoxic potential of this compound and its photoproducts in vitro. [] This is an important aspect to consider for drugs with structures susceptible to light-induced degradation and potential for generating reactive species that can damage biological molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



